O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate
Description
O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate is a bicyclic dicarboxylate derivative characterized by a fused cyclopentane-pyridine ring system. The molecule features a benzyl ester group at the O1 position and a methyl ester at O4A, conferring distinct steric and electronic properties. While its exact applications remain understudied, structural analogs suggest roles in medicinal chemistry (e.g., enzyme inhibition) or as intermediates in asymmetric synthesis.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-O-benzyl 4a-O-methyl (4aR,7aR)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-22-16(20)18-10-5-9-15(18)19(12-6-11-18)17(21)23-13-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,18-/m1/s1 |
InChI Key |
AHWGTEYTRSFUMN-CRAIPNDOSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@H]1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CCCC1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate (CAS Number: 2940875-79-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C18H23NO4, with a molecular weight of approximately 317.38 g/mol. The structural configuration includes a bicyclic framework that is characteristic of pyridine derivatives. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.38 g/mol |
| CAS Number | 2940875-79-4 |
| SMILES | COC(=O)[C@@]12CCCN([C@@H]2CCC1)C(=O)OCc1ccccc1 |
Biological Activity Overview
Research indicates that compounds similar to O1-benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine derivatives exhibit a range of biological activities including antiviral, anticancer, and insecticidal properties.
Antiviral Activity
Recent studies have shown that derivatives of cyclopenta[b]pyridine possess significant antiviral properties. For instance, compounds structurally related to O1-benzyl O4A-methyl have demonstrated efficacy against Tobacco Mosaic Virus (TMV), outperforming traditional antiviral agents like ribavirin in specific concentrations .
Case Study:
In a comparative study, compound 4k , which shares structural similarities with O1-benzyl O4A-methyl, exhibited an inactivation effect of 51.1% against TMV at a concentration of 500 μg/mL .
Anticancer Activity
The potential anticancer mechanisms of pyridine derivatives are under investigation. Some studies suggest that these compounds may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Insecticidal Activity
Insecticidal properties have been observed in related compounds. For example, certain derivatives showed high larvicidal efficacy against Plutella xylostella, indicating potential applications in agricultural pest control .
The biological activities of O1-benzyl O4A-methyl can be attributed to its ability to interact with various biological targets:
- Binding Affinity: Molecular docking studies suggest that the presence of the benzene ring enhances binding affinity to viral receptor proteins .
- Enzymatic Inhibition: Some studies indicate that pyridine derivatives can inhibit specific enzymes crucial for viral replication and cancer cell proliferation.
Chemical Reactions Analysis
Ester Hydrolysis
The compound’s benzyl and methyl ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄ (aqueous), reflux | 3,4,5,6,7,7a-Hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylic acid | Benzyl ester cleaves preferentially due to higher steric accessibility. |
| Basic Hydrolysis | NaOH/EtOH, 60–80°C | Corresponding carboxylate salts | Methyl ester may require harsher conditions (e.g., LiOH/THF). |
Hydrogenation Reactions
The pyridine ring within the bicyclic system can be hydrogenated to form a saturated piperidine derivative.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C or Raney Ni, EtOH/THF | trans-3,4,5,6,7,7a,8,8a-Octahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate | Complete saturation of the pyridine ring occurs, retaining ester groups. |
Nucleophilic Substitution
The carbonyl groups in the ester functionalities are susceptible to nucleophilic attack.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Aminolysis | Primary amines (e.g., NH₃/MeOH), room temperature | Amide derivatives | Methyl ester reacts faster than benzyl ester due to lower steric hindrance. |
| Transesterification | ROH (e.g., EtOH), acid/base catalyst | Alternate esters (e.g., ethyl esters) | Requires elevated temperatures (~100°C). |
Hydrogenolysis of Benzyl Ester
The benzyl protecting group is selectively cleaved via hydrogenolysis.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | O4a-methyl trans-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylic acid | Retains the methyl ester, enabling selective functionalization. |
Oxidation and Decarboxylation
The cyclopentane ring and carboxylate groups participate in oxidative and thermal degradation pathways.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Ring Oxidation | KMnO₄/H₂O, acidic conditions | Ketone or epoxide derivatives | Position-specific oxidation depends on ring strain and catalyst. |
| Thermal Decarboxylation | >200°C, inert atmosphere | Cyclopenta[b]pyridine derivatives with reduced carboxylate groups | CO₂ elimination occurs preferentially at the 1-carboxylate site. |
Comparative Reactivity with Structural Analogs
The compound’s reactivity is distinct from related bicyclic systems:
Reaction Optimization Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
-
Temperature : Hydrogenation and decarboxylation require precise thermal control to avoid side products.
-
Catalysts : Pd
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
| Compound Name | Core Structure | Substituents |
|---|---|---|
| Target Compound | Cyclopenta[B]pyridine (bicyclic) | O1-Benzyl, O4A-methyl esters |
| 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid | Dihydropyridine (monocyclic) | 1-Benzyl, 4-phenyl, 3,5-dicarboxylic acid |
| 3,9-Dibenzyl-...tetracarboxylate | Pentacyclic cage | 3,9-Dibenzyl, 1,5,7,11-tetrahydroxymethyl, 6,12-diphenyl, tetracarboxylate |
- Key Differences :
Physicochemical Properties
| Property | Target Compound | 1-Benzyl-4-phenyl-dihydropyridine | Di-O-ethyl Carbothioic Acid Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.4 (estimated) | 389.4 | 452.6 |
| LogP (predicted) | 2.8 | 3.1 | 4.5 |
| Solubility (aq., mg/mL) | Low (<0.1) | Moderate (0.5–1.0) | Very low (<0.01) |
- Analysis :
Q & A
Q. What are the key synthetic methodologies for preparing O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate?
Synthesis typically involves multi-step organic reactions, such as cyclocondensation or one-pot strategies. For analogous cyclopenta-fused pyridines, one-pot two-step reactions have been optimized using substituted pyridines and ester derivatives as starting materials . Key steps include:
- Cyclization : Employing catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to promote ring closure.
- Protection/Deprotection : Use of benzyl and methyl ester groups to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .
Q. How can spectroscopic techniques confirm the structure of this compound?
A combination of NMR, IR, and HRMS is critical:
- ¹H/¹³C NMR : Assign chemical shifts to protons and carbons in the cyclopenta[b]pyridine core and ester substituents. For example, benzyl protons typically appear at δ 7.2–7.4 ppm, while methyl esters resonate at δ 3.6–3.8 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed mass accuracy within ±3 ppm) .
| Technique | Key Data (Example from Analogues) | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Benzyl protons: δ 7.3 ppm (multiplet) | |
| ¹³C NMR | Ester carbonyl: δ 165–170 ppm | |
| HRMS (ESI) | Calculated: 550.0978; Found: 550.0816 |
Q. What functional groups dictate reactivity in this compound?
The benzyl ester (O1) and methyl ester (O4A) groups are hydrolytically labile, enabling derivatization. The cyclopenta[b]pyridine core contains conjugated double bonds, making it prone to electrophilic substitution. The trans-configuration at positions 3,4,5,6,7,7A influences steric interactions during reactions .
Advanced Research Questions
Q. How can low synthetic yields (e.g., 50–60%) be addressed in multi-step syntheses?
- Reaction Optimization : Adjust stoichiometry (e.g., excess benzyl chloride for esterification) or use microwave-assisted synthesis to reduce side reactions .
- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or DIPEA) to improve cyclization efficiency .
- Workup Refinement : Employ liquid-liquid extraction (e.g., dichloromethane/water) to recover intermediates and reduce losses .
Q. How to resolve discrepancies in NMR data for diastereomeric mixtures?
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to enhance signal resolution for complex splitting patterns .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish trans vs. cis configurations in the cyclopenta ring .
- Variable Temperature NMR : Identify dynamic equilibria (e.g., ring-flipping) by analyzing peak coalescence at elevated temperatures .
Q. What computational methods predict the compound’s stability and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain in the hexahydrocyclopenta ring .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis rates of ester groups .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological testing .
Q. What challenges arise during scale-up from milligram to gram synthesis?
- Exothermic Reactions : Control temperature during cyclization using jacketed reactors to prevent decomposition .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Byproduct Management : Implement inline IR monitoring to track reaction progress and minimize impurities .
Q. How to assess the compound’s potential pharmacological activity?
- In Vitro Assays : Test inhibitory activity against enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates, as done for dihydropyridine analogues .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to measure half-life and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
